3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
CAS No.: 1396814-28-0
Cat. No.: VC11882387
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396814-28-0 |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C18H21N5O3/c24-18(22-14-1-2-15-16(9-14)26-12-25-15)21-10-13-3-7-23(8-4-13)17-11-19-5-6-20-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H2,21,22,24) |
| Standard InChI Key | WWXWJINQMIYFJM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
| Canonical SMILES | C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Introduction
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is a complex organic molecule with potential applications in medicinal chemistry. It features a benzodioxole unit, a piperidine ring, and a pyrazine moiety linked through a urea functionality. This compound is classified as an organoheterocyclic compound due to the presence of multiple heteroatoms in its structure.
Synthesis
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea typically involves multi-step organic synthesis techniques. The process may include:
-
Formation of the Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde.
-
Synthesis of the Pyrazin-2-yl Piperidine Unit: This can be achieved through the reaction of pyrazine with piperidine derivatives.
-
Coupling of the Benzodioxole and Pyrazin-2-yl Piperidine Units: This step often involves the use of coupling reagents to form the urea linkage.
Biological Activity and Potential Applications
While specific biological activities of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. The benzodioxole and pyrazine moieties are known for their interactions with biological targets, suggesting potential applications in fields such as neurology or oncology.
Comparison with Similar Compounds
Similar compounds, such as those featuring different substituents on the piperidine ring or alternative heterocyclic systems, may exhibit varying levels of biological activity. The presence of the pyrazine ring and the benzodioxole unit in this compound could confer unique pharmacokinetic properties compared to analogs lacking these features.
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. This could involve in vitro and in vivo studies to assess its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume